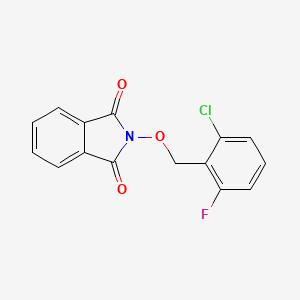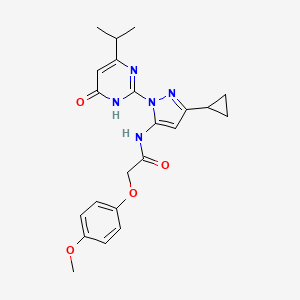
N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-phenoxyacetamide, also known as N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-2-phenoxyacetamide:
Pharmaceutical Development
This compound has shown potential in the development of new pharmaceuticals due to its unique chemical structure. It can be used as a scaffold for designing drugs that target specific biological pathways. Its ability to interact with various biological targets makes it a valuable candidate for drug discovery and development .
Cancer Research
N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-phenoxyacetamide has been studied for its potential anti-cancer properties. Researchers are investigating its ability to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). This makes it a promising compound for developing new cancer therapies .
Neuroprotection
The compound is being explored for its neuroprotective effects. It has shown potential in protecting neurons from damage caused by oxidative stress and other neurotoxic factors. This application is particularly relevant for diseases such as Alzheimer’s and Parkinson’s .
Anti-inflammatory Agents
Research has indicated that this compound may possess anti-inflammatory properties. It can potentially be used to develop new treatments for inflammatory diseases by modulating the body’s inflammatory response .
Antimicrobial Activity
N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-phenoxyacetamide has been studied for its antimicrobial properties. It has shown effectiveness against a range of bacterial and fungal pathogens, making it a candidate for developing new antimicrobial agents .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes. Enzyme inhibitors are crucial in various therapeutic areas, including the treatment of metabolic disorders and infectious diseases. The compound’s structure allows it to interact with enzyme active sites effectively .
Synthetic Chemistry
In synthetic chemistry, N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-phenoxyacetamide is used as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a valuable building block for creating new chemical entities .
Biological Probes
The compound is also used as a biological probe in research to study the function of specific proteins and pathways in cells. By tagging this compound with fluorescent markers, researchers can track its interaction with biological targets, providing insights into cellular processes .
These applications highlight the versatility and potential of N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-phenoxyacetamide in various fields of scientific research.
Propiedades
IUPAC Name |
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-18(14-24-17-9-5-2-6-10-17)20-12-15-11-19(23)21(13-15)16-7-3-1-4-8-16/h1-10,15H,11-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNCXODHHZBMQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-3-pyrrolidin-1-yl-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxamide](/img/structure/B2661621.png)
![4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B2661624.png)
![1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one](/img/structure/B2661625.png)




![2-{[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl}benzonitrile](/img/no-structure.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2661633.png)

![3',4'-Dichloro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B2661635.png)

![4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine](/img/structure/B2661640.png)
![3-Formyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B2661642.png)